![molecular formula C17H15Cl2NO B1285020 1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol hydrochloride CAS No. 856209-29-5](/img/structure/B1285020.png)

1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol hydrochloride" is a chemical entity that appears to be related to a class of compounds that exhibit interesting properties and have potential applications in various fields, such as materials science and pharmaceuticals. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related naphthalene derivatives and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds.

Synthesis Analysis

The synthesis of naphthalene derivatives often involves multi-step reactions, starting from simpler naphthalene compounds. For instance, the synthesis of a trifluoromethyl-substituted bis(ether amine) monomer from 1,6-dihydroxynaphthalene involves nucleophilic substitution and catalytic reduction steps . Similarly, the synthesis of an antihypertensive drug starting with 1-naphthol includes several steps and recrystallizations to achieve high purity . These methods suggest that the synthesis of "1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol hydrochloride" would likely require careful selection of starting materials and reaction conditions to introduce the appropriate functional groups onto the naphthalene core.

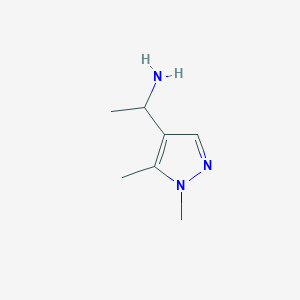

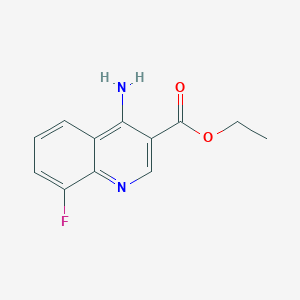

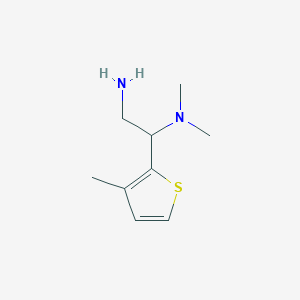

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be complex, with various substituents affecting the overall conformation and properties of the molecule. For example, the crystal structure of 1-[N-(4-chlorophenyl)]aminomethylidene-2(1H)naphthalenone shows that the molecule is not planar and has a dihedral angle between different parts of the molecule . This suggests that "1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol hydrochloride" may also exhibit a non-planar structure, potentially influencing its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Naphthalene derivatives can undergo various chemical reactions, depending on their functional groups. The papers describe reactions such as Friedel-Crafts acylation, Birch reduction, and Curtius reaction, which are used to modify the naphthalene core . These reactions could be relevant to the chemical transformations that "1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol hydrochloride" might undergo, such as substitutions or reductions that could alter its chemical and physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structures and substituents. For instance, fluorinated polyimides derived from naphthalene exhibit low moisture absorption, low dielectric constants, and high thermal stability . These properties are indicative of the potential behavior of "1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol hydrochloride," which may also display unique solubility, stability, and electronic properties due to the presence of the chloro-phenyl and hydroxyl groups.

Propiedades

IUPAC Name |

1-[amino-(4-chlorophenyl)methyl]naphthalen-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO.ClH/c18-13-8-5-12(6-9-13)17(19)16-14-4-2-1-3-11(14)7-10-15(16)20;/h1-10,17,20H,19H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJUTTZHNLEGQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(C3=CC=C(C=C3)Cl)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588732 |

Source

|

| Record name | 1-[Amino(4-chlorophenyl)methyl]naphthalen-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol hydrochloride | |

CAS RN |

856209-29-5 |

Source

|

| Record name | 1-[Amino(4-chlorophenyl)methyl]naphthalen-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1285002.png)